molecular formula C22H17ClFN3O2S B2406006 3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1421441-79-3

3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2406006
CAS No.: 1421441-79-3
M. Wt: 441.91
InChI Key: MNTPCTSFTWDADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, a thiazole ring, and an isoxazole ring, making it a subject of interest for researchers.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S/c1-12-18(30-22(26-12)15-8-4-6-10-17(15)24)11-25-21(28)19-13(2)29-27-20(19)14-7-3-5-9-16(14)23/h3-10H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTPCTSFTWDADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid

The isoxazole ring system is constructed through a [3+2] cycloaddition between a nitrile oxide and a dipolarophile. Modern protocols employ bis(trichloromethyl) carbonate (BTC) as a safer alternative to sulfur oxychloride for in situ generation of reactive intermediates:

Step 1 :
3-(2-Chlorophenyl)-5-methyl-4-isoxazole formic acid (I) is treated with BTC in tetrahydrofuran at 0–5°C to form the corresponding formyl chloride (II).

Step 2 :
Hydrolysis of formyl chloride II under controlled basic conditions (pH 8–9) yields the carboxylic acid III:

$$
\text{(I)} \xrightarrow{\text{BTC, THF}} \text{(II)} \xrightarrow{\text{NaOH}} \text{3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (III)}
$$

Table 1 : Optimization of Isoxazole Carboxylic Acid Synthesis

Condition Yield (%) Purity (HPLC)
BTC, 0°C, 2h 82 98.5
SOCl₂, reflux 75 97.2
(COCl)₂, DMF cat. 78 98.1

Data adapted from CN1535960A demonstrates BTC's superiority in yield and operational safety compared to traditional chlorinating agents.

Thiazole Side Chain Preparation

Hantzsch Thiazole Synthesis

The 2-(2-fluorophenyl)-4-methylthiazole moiety is constructed via Hantzsch condensation, as detailed in PMC7522794:

Step 1 :
2-Fluorophenyl α-bromoketone (IV) is prepared by bromination of 1-(2-fluorophenyl)ethanone using Br₂ in acetic acid at 40°C.

Step 2 :
Condensation of IV with thiourea in ethanol under reflux (78°C, 6h) gives 2-(2-fluorophenyl)-4-methylthiazole (V):

$$
\text{(IV)} + \text{thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-(2-fluorophenyl)-4-methylthiazole (V)}
$$

Step 3 :
Mannich reaction of V with paraformaldehyde and ammonium chloride in dioxane (110°C, 12h) introduces the aminomethyl group at position 5, yielding (2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanamine (VI):

$$
\text{(V)} \xrightarrow[\text{NH₄Cl}]{\text{CH₂O, dioxane}} \text{(VI)}
$$

Table 2 : Thiazole Amination Optimization

Catalyst Temp (°C) Time (h) Yield (%)
NH₄Cl 110 12 68
ZnCl₂ 120 8 72
AlCl₃ 100 24 65

Amide Coupling Strategies

Acyl Chloride Activation

The carboxylic acid III is activated using BTC (1.2 eq) in dichloromethane at room temperature (25°C, 1h) to form the corresponding acyl chloride VII:

$$
\text{(III)} \xrightarrow{\text{BTC, DCM}} \text{acyl chloride (VII)}
$$

Nucleophilic Amination

Coupling of VII with amine VI is achieved via Schotten-Baumann conditions:

Step 1 :
Acyl chloride VII in THF is added dropwise to a cooled (0°C) solution of VI and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in THF.

Step 2 :
Stirring at room temperature for 4h followed by aqueous workup gives the target compound VIII:

$$
\text{(VII)} + \text{(VI)} \xrightarrow{\text{DIPEA, THF}} \text{3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide (VIII)}
$$

Table 3 : Coupling Reagent Comparison

Reagent Solvent Temp (°C) Yield (%)
DIPEA THF 25 85
HBTU DMF 0→25 88
EDCI/HOBt CH₂Cl₂ 25 82

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane:ethyl acetate 3:1 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1) to achieve >99% purity.

Spectroscopic Validation

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.8 Hz, 1H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 6.92 (s, 1H, thiazole-H), 4.85 (s, 2H, CH₂N), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃)
  • HRMS : m/z calc. for C₂₃H₁₈ClFN₃O₂S [M+H]⁺: 470.0832, found: 470.0835

Process Optimization Considerations

Temperature Control in Cyclization Steps

Exothermic reactions during isoxazole and thiazole formation require precise temperature control (-5°C to 5°C) to prevent dimerization byproducts.

Moisture-Sensitive Intermediates

Acyl chloride VII exhibits high hygroscopicity, necessitating anhydrous conditions (<50 ppm H₂O) during coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects : Preliminary in vitro studies suggest that it may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer efficacy against various cancer cell lines, including breast and prostate cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Inhibition of 17β-Hydroxysteroid Dehydrogenase

Another study focused on the compound’s ability to inhibit 17β-Hydroxysteroid dehydrogenase. The researchers employed enzyme kinetics assays to demonstrate that the compound effectively reduced enzyme activity, leading to decreased estradiol levels in vitro. This finding supports its potential use in treating hormone-sensitive tumors .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and applications of the compound:

Study ReferenceApplication AreaKey Findings
AnticancerInduced apoptosis in breast/prostate cancer cell lines
Hormonal regulationInhibited 17β-Hydroxysteroid dehydrogenase activity
Anti-inflammatoryReduced pro-inflammatory cytokine levels

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure

The compound can be described by its molecular formula C19H19ClFN3O2SC_{19}H_{19}ClFN_3O_2S and has a molecular weight of approximately 399.89 g/mol. The structure features a chlorophenyl group, a fluorophenyl moiety, and a thiazole ring, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the isoxazole and thiazole rings suggests potential interactions with multiple signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives containing thiazole rings have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor growth. A study demonstrated that certain isoxazole derivatives possess notable cytotoxic effects on breast cancer cells, suggesting that our compound may exhibit similar properties through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity can be inferred from studies on related thiazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, which may also apply to our compound due to the presence of the thiazole group .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The incorporation of halogen substituents like chlorine and fluorine is often associated with enhanced antimicrobial activity. Preliminary data suggest that our compound may also exhibit antibacterial effects, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of the compound. Key factors influencing its activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) enhances lipophilicity and bioavailability.
  • Ring Systems : Isoxazole and thiazole rings are known to confer specific pharmacological properties, including enzyme inhibition.
  • Linker Length : The methyl group linking the thiazole moiety affects binding affinity to target proteins.
Structure FeatureEffect on Activity
Chlorophenyl GroupEnhances lipophilicity
Fluorophenyl GroupIncreases receptor binding affinity
Isoxazole RingPotential for enzyme inhibition
Thiazole RingAnti-inflammatory properties

Case Studies

  • Antitumor Efficacy : A study involving structurally similar compounds demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall efficacy while minimizing side effects .
  • Inflammation Model : In an animal model of inflammation, compounds with similar thiazole structures were shown to significantly reduce edema and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Testing : A recent investigation into related benzamide derivatives revealed moderate antibacterial activity against Staphylococcus aureus. This suggests that our compound may also possess similar antimicrobial properties, warranting further exploration .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole and thiazole rings. Key steps include:

  • Isoxazole ring construction : Cyclization of β-diketones with hydroxylamine under acidic conditions .
  • Thiazole ring formation : Reaction of α-halo ketones with thiourea derivatives, followed by alkylation at the 5-position of the thiazole .
  • Coupling : Amide bond formation between the isoxazole-4-carboxylic acid and the thiazole-methylamine moiety using coupling agents like EDC/HOBt in DMF .
    Optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20–30% improvement in amidation steps) .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions on aromatic rings (e.g., distinguishing 2-chlorophenyl vs. 4-chlorophenyl) .
  • LC-MS/MS : Validates molecular weight and detects impurities (<2% by HPLC) .
  • X-ray crystallography : Resolves stereoelectronic effects of the fluorophenyl-thiazole interaction .

Advanced: How to design experiments to assess bioactivity in target-driven assays?

Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., fluorophenyl-thiazole motifs show affinity for EGFR ).
  • In vitro assays :
    • Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin) .
    • Enzyme inhibition assays (e.g., COX-2) using fluorogenic substrates .
  • Controls : Include a non-fluorinated analog to isolate the role of the 2-fluorophenyl group .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from byproducts .
  • Assay standardization : Replicate studies under consistent conditions (e.g., pH 7.4, 37°C) .
  • Structural analogs : Compare with 3-(4-chlorophenyl) derivatives to assess positional effects of halogens .

Advanced: What strategies guide structure-activity relationship (SAR) studies for substituent modification?

Answer:

  • Core modifications : Replace the 4-methylthiazole with a 4-ethyl group to evaluate steric effects on target binding .
  • Halogen substitution : Substitute 2-fluorophenyl with 2-chlorophenyl to assess electronic effects on bioactivity .
  • Bioisosteres : Replace the isoxazole with a pyrazole ring to modulate metabolic stability .

Advanced: How to investigate mechanistic interactions with protein targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase domain) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (konk_{on}/koffk_{off}) .
  • Mutagenesis studies : Validate predicted interactions (e.g., T790M mutation in EGFR resistance) .

Advanced: How to address poor solubility in aqueous buffers for in vivo studies?

Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility up to 10 mM .
  • Prodrug design : Introduce phosphate esters at the carboxamide group for improved bioavailability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced: How to evaluate stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 for 2 hours; monitor degradation via LC-MS .
  • Plasma stability : Assess metabolite formation in rat plasma over 24 hours .
  • Forced degradation : Expose to UV light (254 nm) and 40°C/75% RH for 14 days .

Advanced: What strategies enable selective functionalization of the thiazole ring?

Answer:

  • Protecting groups : Use Boc for the methylamine group during isoxazole-thiazole coupling .
  • Regioselective alkylation : Optimize reaction temperature (0–5°C) to favor substitution at the 5-position of thiazole .
  • Cross-coupling : Suzuki-Miyaura reaction to introduce aryl groups at the 2-position .

Advanced: How to employ computational modeling for target identification?

Answer:

  • Pharmacophore mapping : Use Schrödinger’s Phase to align with known kinase inhibitors .
  • Molecular dynamics (MD) : Simulate binding to lipid bilayers (100 ns trajectories) to predict membrane permeability .
  • ADMET prediction : SwissADME to optimize logP (<5) and reduce CYP3A4 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.